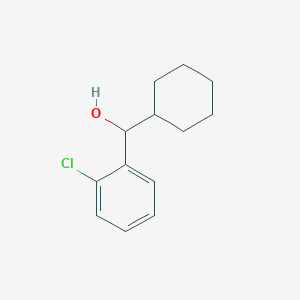

(2-Chlorophenyl)(cyclohexyl)methanol

Description

(2-Chlorophenyl)(cyclohexyl)methanol (molecular formula: C₁₃H₁₇ClO, molecular weight: 224.73 g/mol) is a secondary alcohol featuring a 2-chlorophenyl group and a cyclohexyl moiety attached to a central carbon atom. Its structure combines the electron-withdrawing chlorine substituent with the hydrophobic cyclohexyl ring, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

(2-chlorophenyl)-cyclohexylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKBCVKXQZTWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(2-Chlorophenyl)(cyclohexyl)methanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Chlorophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of (2-Chlorophenyl)(cyclohexyl)methanol include compounds with variations in substituent positions, aryl groups, or cyclohexyl modifications. A comparative overview is provided below:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| This compound | 2-ClPh, cyclohexyl | C₁₃H₁₇ClO | 224.73 | Reference compound |

| [1-(4-Chlorophenyl)cyclohexyl]methanol | 4-ClPh, cyclohexyl | C₁₃H₁₇ClO | 224.73 | Chlorine at para position on phenyl |

| (2-Chlorophenyl)(diphenyl)methanol | 2-ClPh, diphenyl | C₁₉H₁₅ClO | 294.78 | Diphenyl instead of cyclohexyl |

| (2-2-dimethylcyclohexyl)methanol | 2,2-dimethylcyclohexyl | C₉H₁₈O | 142.24 | Dimethyl-substituted cyclohexyl |

Key Observations :

- Aryl vs.

- Cyclohexyl Modifications: The dimethylcyclohexyl derivative ((2-2-dimethylcyclohexyl)methanol) demonstrates reduced conformational flexibility, impacting solubility and steric interactions .

Physicochemical Properties

The cyclohexyl and chlorophenyl groups significantly influence polarity, solubility, and chromatographic behavior:

- Chromatographic Retention: Cyclohexyl-containing phases (e.g., CHROMABOND® C6H11ec) exhibit midpolar retention properties, resolving midpolar compounds more effectively than C18 phases. This suggests that this compound may have intermediate polarity, suitable for separation systems targeting aromatic alcohols .

- Solubility: Methanol is often used as a co-solvent to enhance the solubility of cyclohexyl-containing compounds, as seen in enzyme assays involving cyclohexyl isocyanide .

Biological Activity

(2-Chlorophenyl)(cyclohexyl)methanol is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects. We will also present data tables summarizing key findings and case studies from recent research.

Chemical Structure and Properties

The chemical structure of this compound consists of a chlorophenyl group attached to a cyclohexylmethanol moiety. This structural configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Mycobacterium tuberculosis. In a screening of several compounds, it was observed that derivatives similar to this compound exhibited significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) often below 20 µM .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | <20 | >30 |

| 4-phenylpiperidine | 6.3 | 100 |

| Aminomethylquinoxaline | 7.8 | 98 |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells. The compound demonstrated a range of cytotoxicity, with an IC20 value indicating low cytotoxicity at concentrations greater than 40 µM . This suggests that while the compound is effective against certain pathogens, it may have a favorable safety profile in terms of cytotoxicity.

Table 2: Cytotoxicity Data

| Compound | IC20 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | >40 | - |

| Acetyl indole | 4.5 | 30 |

| Aminopyridylpyrimidine | 10 | 0.028 |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo and in vitro.

- Study on Antimicrobial Efficacy : In a controlled experiment, derivatives of this compound were tested against strains of Mycobacterium tuberculosis, showing promising results with significant bacterial growth inhibition compared to control groups .

- Cytotoxicity Assessment : A study involving HepG2 cells assessed the compound's cytotoxicity, revealing that it could be a viable candidate for further development as an antimicrobial agent without significant toxicity at therapeutic concentrations .

Discussion

The biological activity of this compound indicates its potential as an antimicrobial agent with acceptable cytotoxicity levels. Its structural features contribute to its lipophilicity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.